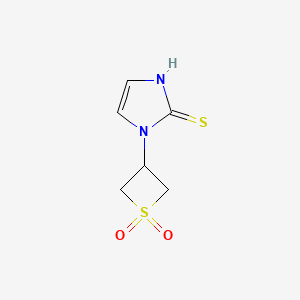
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide: is a heterocyclic compound that features both imidazole and thietane rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, where a suitable thiolating agent reacts with the imidazole derivative.
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The final step involves the oxidation of the thietane ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfone group (–SO₂) can be reduced to sulfides under specific conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with biological molecules through its functional groups. The mercapto group (–SH) can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The sulfone group (–SO₂) can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its molecular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
2-Mercaptoimidazole: Similar structure but lacks the thietane and sulfone groups.
Thiazole Derivatives: Contain sulfur and nitrogen in a heterocyclic ring but differ in ring size and functional groups.
Sulfone-Containing Compounds: Similar sulfone group but different core structures.
Uniqueness:
Combination of Functional Groups:
Heterocyclic Structure: The combination of imidazole and thietane rings offers a unique scaffold for drug development and materials science.
特性
分子式 |
C6H8N2O2S2 |
|---|---|
分子量 |
204.3 g/mol |
IUPAC名 |
3-(1,1-dioxothietan-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C6H8N2O2S2/c9-12(10)3-5(4-12)8-2-1-7-6(8)11/h1-2,5H,3-4H2,(H,7,11) |
InChIキー |
HBWPIVNLUCXGMM-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)N2C=CNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


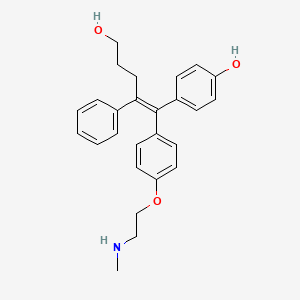

![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
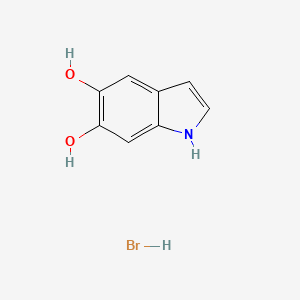
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
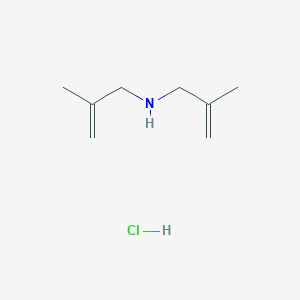
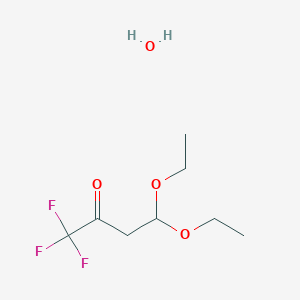
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
